molecular formula C12H20ClNO B3080910 [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride CAS No. 1093405-61-8

[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride

Cat. No.: B3080910
CAS No.: 1093405-61-8
M. Wt: 229.74 g/mol
InChI Key: GHUMNZWFDHFYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride (CAS: 115272) is a substituted phenethylamine derivative with the molecular formula C₁₁H₁₈ClNO and a molecular weight of 215.72 g/mol . Structurally, it consists of a butyl chain attached to a 3-methoxyphenyl group, with a methylamine moiety at the terminal position, forming a hydrochloride salt. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of active pharmaceutical ingredients (APIs) and agrochemicals . Its commercial availability through platforms like ECHEMI underscores its industrial relevance, with applications spanning drug development, organic synthesis, and chemical research .

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-6-12(13-2)10-7-5-8-11(9-10)14-3;/h5,7-9,12-13H,4,6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUMNZWFDHFYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC=C1)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methoxyphenylbutylamine.

    Alkylation: The 3-methoxyphenylbutylamine is then alkylated using methyl iodide in the presence of a base such as potassium carbonate to form [1-(3-Methoxyphenyl)butyl]methylamine.

    Hydrochloride Formation: The final step involves the conversion of [1-(3-Methoxyphenyl)butyl]methylamine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of pharmaceuticals and agrochemicals. The synthesis process often involves alkylation reactions, where [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride is formed through the reaction of 3-methoxyphenylbutylamine with methyl iodide under basic conditions, followed by conversion to its hydrochloride salt using hydrochloric acid.

Catalysis

In catalytic applications, this compound can act as a ligand , enhancing the efficiency of certain transformations. Its ability to coordinate with metal centers makes it valuable in catalyzing reactions such as hydrogenation and oxidation, thereby increasing reaction rates and selectivity.

Neurotransmitter Research

As a derivative of phenethylamine, this compound is studied for its potential effects on neurotransmitter systems. It may play a role in modulating neurological functions, particularly concerning dopamine and serotonin pathways. This property makes it a candidate for research into treatments for neurological disorders.

Pharmaceutical Development

The compound has been investigated for its therapeutic applications, particularly as a precursor in the synthesis of drugs targeting neurological disorders. For instance, it is involved in the synthesis of tapentadol, a medication used for pain management . The synthetic route includes several steps where this compound acts as a key intermediate, demonstrating its importance in pharmaceutical chemistry .

Case Study 1: Synthesis of Tapentadol

Research has shown that this compound is integral to the synthesis of tapentadol. The process involves several steps including alkylation and demethylation, leading to high yields of the desired product. The method emphasizes the efficiency and simplicity of using this compound as an intermediate .

StepReaction TypeReagents UsedYield
1AlkylationMethyl iodide + baseHigh
2DemethylationHydrogenation + acidHigh

Case Study 2: Neuropharmacological Studies

Studies have explored the effects of phenethylamine derivatives on neurotransmitter systems. This compound has been shown to influence dopamine receptor activity, which could lead to potential applications in treating conditions such as depression or anxiety disorders .

Mechanism of Action

The mechanism of action of [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride involves its interaction with molecular targets such as receptors and enzymes. As a phenethylamine derivative, it may act on neurotransmitter receptors, influencing signal transduction pathways and modulating cellular responses. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride can be contextualized by comparing it to analogs with shared motifs, such as the 3-methoxyphenyl group, alkylamine chains, or hydrochloride salt forms. Below is a detailed analysis:

Structural Analogues

2.1.1 Tramadol Hydrochloride
  • Structure: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride .
  • Key Differences: Tramadol incorporates a cyclohexanol ring and a dimethylamino group instead of a butyl chain.
  • Pharmacology: Tramadol is a dual-action analgesic, acting as a μ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor . In contrast, this compound lacks the cyclohexanol backbone, suggesting divergent mechanisms of action.
  • Applications : Tramadol is FDA-approved for pain management, whereas the target compound is a research intermediate .
2.1.2 3-MeO-PCP (3-Methoxyphencyclidine Hydrochloride)
  • Structure : 1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine hydrochloride .
  • Key Differences : 3-MeO-PCP features a piperidine ring and a cyclohexyl group, unlike the butyl chain in the target compound.
  • Pharmacology : 3-MeO-PCP is a high-affinity NMDA receptor antagonist with dissociative effects, similar to ketamine . The absence of a piperidine ring in this compound likely reduces NMDA receptor affinity.
2.1.3 [1-(3-Methoxyphenyl)propyl]methylamine Hydrochloride
  • Structure : Differs by a shorter propyl chain (C₃) instead of a butyl chain (C₄) .

Functional Analogues

2.2.1 3-Methyl-3-phenyl-1-butanamine Hydrochloride
  • Structure : A phenyl-substituted butylamine hydrochloride .
  • Key Differences : Replaces the 3-methoxyphenyl group with a phenyl ring.
  • Implications : The methoxy group in the target compound could enhance electron-donating properties, influencing receptor binding or metabolic pathways .
2.2.2 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene Hydrochloride
  • Structure : An olefinic impurity in Tramadol synthesis, featuring a cyclohexene ring .
  • Key Differences: The unsaturated cyclohexene ring and dimethylamino group contrast with the saturated butyl chain in the target compound.
  • Relevance : Highlights the importance of structural rigidity in pharmacological activity; unsaturated analogs may exhibit distinct stability or reactivity .

Data Table: Key Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Target
[1-(3-Methoxyphenyl)butyl]methylamine HCl C₁₁H₁₈ClNO 215.72 Butyl chain, 3-methoxyphenyl, methylamine Research intermediate
Tramadol HCl C₁₆H₂₅NO₂·HCl 299.84 Cyclohexanol, dimethylamino, 3-methoxyphenyl μ-opioid receptor, monoamine reuptake
3-MeO-PCP C₁₇H₂₄NO·HCl 309.84 Piperidine, cyclohexyl, 3-methoxyphenyl NMDA receptor
[1-(3-Methoxyphenyl)propyl]methylamine HCl C₁₁H₁₆ClNO 201.71 Propyl chain, 3-methoxyphenyl, methylamine Synthetic intermediate

Q & A

Basic Research Questions

Q. What are the validated analytical methods for confirming the structural identity of [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., methoxy group at the 3-position of the phenyl ring) .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns to verify the hydrochloride salt form .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amine, methoxy) through characteristic absorption bands .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and detects trace impurities using diode array detection .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Storage Conditions : Store in airtight containers at controlled room temperature (20–25°C) to prevent hygroscopic degradation .
  • Light Sensitivity : Protect from UV exposure by using amber glassware or opaque packaging .
  • Handling Precautions : Use inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation of the tertiary amine group .

Q. What are the primary toxicity concerns associated with handling this compound?

  • Methodological Answer :

  • Acute Toxicity : Skin and eye contact may cause inflammation or severe irritation; use nitrile gloves and safety goggles .
  • Inhalation Risks : Dust or aerosols can induce respiratory distress; work in fume hoods with HEPA filters .
  • First-Aid Protocols : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Q. What synthetic routes are commonly employed for arylalkylamine derivatives like this compound?

  • Methodological Answer :

  • Reductive Amination : Reacting 3-methoxybenzaldehyde with butylamine derivatives under catalytic hydrogenation (e.g., Pd/C or NaBH₄) to form the secondary amine backbone .
  • Methylation : Quaternizing the amine using methyl iodide in anhydrous conditions to yield the tertiary amine .
  • Salt Formation : Treating the free base with HCl gas in ethanol to precipitate the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) affecting yield .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
  • Impurity Profiling : Compare batch-specific HPLC traces to reference standards (e.g., USP guidelines) to isolate side products .

Q. What computational approaches are suitable for predicting biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinities to NMDA or σ receptors using software like AutoDock Vina, based on structural analogs (e.g., 3-MeO-PCP) .
  • QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with pharmacokinetic data from in vitro assays .
  • MD Simulations : Assess membrane permeability and blood-brain barrier penetration using GROMACS .

Q. How can chiral impurities be detected and quantified in this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm optical activity of isolated fractions .
  • NMR Chiral Shift Reagents : Add Eu(fod)₃ to induce splitting in proton signals for enantiomeric excess calculation .

Q. What strategies mitigate data variability in receptor-binding assays for this compound?

  • Methodological Answer :

  • Standardized Assay Conditions : Use radioligands (e.g., [³H]-MK-801 for NMDA receptor studies) and normalize data to reference controls .
  • Triplicate Replicates : Minimize intra-assay variability with automated liquid handling systems .
  • Positive/Negative Controls : Include ketamine (NMDA antagonist) and vehicle-only samples to validate signal specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride
Reactant of Route 2
[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.